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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
administration and evaluation of FDW028, a potent and selective fucosyltransferase 8 (FUT8)
inhibitor, in xenograft mouse models of colorectal cancer. The information presented is based
on preclinical studies demonstrating the anti-tumor efficacy of FDW028.

Introduction

FDWO028 is a small molecule inhibitor of FUT8, an enzyme responsible for core fucosylation of
N-glycans. Inhibition of FUT8 by FDWO028 leads to the defucosylation of the immune
checkpoint molecule B7-H3 (CD276), promoting its degradation via the chaperone-mediated
autophagy (CMA) pathway.[1][2][3] This mechanism of action results in the suppression of the
AKT/mTOR signaling pathway and demonstrates significant anti-tumor effects in preclinical
models of metastatic colorectal cancer (mCRC).[1][2]

Mechanism of Action of FDW028

FDWO028 exerts its anti-tumor activity through a novel mechanism involving the targeted
degradation of B7-H3. The key steps in its signaling pathway are outlined below.
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Caption: FDWO028 inhibits FUT8, leading to B7-H3 defucosylation and degradation, and
suppresses the AKT/mTOR pathway.

In Vivo Efficacy Data (SW480 Xenograft Model)

FDWO028 has demonstrated significant anti-tumor activity in a colorectal cancer xenograft
mouse model using SW480 cells. The following tables summarize the key quantitative data
from these studies.

Table 1: In Vitro Cytotoxicity of FDW028

Cell Line IC50 (pM)
SW480 5.95[2]
HCT-8 23.78[2]

Table 2: Anti-Tumor Efficacy of FDW028 in SW480 Xenograft Model

Treatment Administration Tumor Growth
Dosage Frequency o
Group Route Inhibition

Vehicle Control Intravenous (i.v.) Every other day -

FDWO028 10 mg/kg Intravenous (i.v.) Every other day Significant
FDWO028 20 mg/kg Intravenous (i.v.) Every other day Significant
) Significant
5-Fluorouracil (5- .
FU) 10 mg/kg Intravenous (i.v.) Every other day (comparable to
FDWO028)

Note: Specific tumor volume and body weight data over time were not available in the public
search results. The term "Significant” indicates a statistically significant reduction in tumor
growth compared to the vehicle control as reported in the source material.

Experimental Protocols
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This section provides detailed protocols for conducting a xenograft mouse model study to
evaluate the efficacy of FDW028.

Cell Culture and Preparation

e Cell Line: Human colorectal adenocarcinoma cell line SW480.

e Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin.

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

e Cell Harvesting:

[¢]

When cells reach 80-90% confluency, wash with sterile PBS.
o Trypsinize the cells and neutralize with complete medium.

o Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free
medium.

o Determine cell viability and concentration using a hemocytometer and trypan blue
exclusion.

« Injection Suspension: Prepare a final cell suspension at a concentration of 5 x 1076 viable
cells per 100 pL in a 1:1 mixture with Matrigel.

Xenograft Mouse Model Establishment

Xenograft Experimental Workflow

Preparation

SW480 Cell Culture
& Preparation

Animal Acclimatization
(1 week)

Tumor Induction & Monitoring Treatment Phase

Endpoint Analysis

Randomization into
Treatment Groups
(Tumor volume ~100-150 mm3)

Tumor Volume & Body
Weight Measurement
(Twice weekly)

FDW028 Administration
(i.v., every other day)

Euthanasia & Tumor
Excision/Analysis

Subcutaneous Injection
(5x10"6 cells/mouse)
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Caption: Workflow for FDW028 evaluation in a xenograft mouse model.
o Animal Model: 4-6 week old female immunodeficient mice (e.g., BALB/c nude or C57BL/6).

o Acclimatization: House the mice for at least one week under standard laboratory conditions
(12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food
and water.

e Tumor Cell Implantation:
o Anesthetize the mice.

o Subcutaneously inject 100 uL of the SW480 cell suspension into the right flank of each
mouse.

e Tumor Growth Monitoring:

Monitor the mice for tumor formation.

o

[¢]

Measure tumor dimensions (length and width) twice weekly using digital calipers.

[e]

Calculate tumor volume using the formula: Volume = (length x width?) / 2.

[e]

Monitor body weight twice weekly as an indicator of general health and treatment toxicity.

e Randomization: Once the average tumor volume reaches approximately 100-150 mms,
randomize the mice into treatment groups (e.g., vehicle control, FDW028 10 mg/kg, FDW028
20 mg/kg, and a positive control like 5-FU 10 mg/kg).

FDWO028 Preparation and Administration

¢ Reconstitution:

o FDWO028 is soluble in DMSO. For a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of
FDWO028.
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o For in vivo administration, a common vehicle formulation is a mixture of DMSO, PEG300,
Tween 80, and saline. For example, to prepare a 1 mL working solution, add 50 pL of a 39
mg/mL DMSO stock solution to 400 L of PEG300, mix well, then add 50 pL of Tween 80,
mix well, and finally add 500 pL of ddH20.[1] The mixed solution should be used
immediately.[1]

o Administration:
o Administer FDW028 or the vehicle control via intravenous (i.v.) injection into the tail vein.

o The dosing schedule is typically every other day.

Endpoint and Data Analysis

o Study Endpoint: The study can be terminated when the tumors in the control group reach a
predetermined size (e.g., 1500-2000 mm3) or after a specified duration.

o Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to
approved institutional guidelines. Excise and weigh the tumors. Tissues can be collected for
further analysis (e.qg., histology, western blotting).

o Data Analysis:

o Calculate the mean tumor volume + standard deviation (SD) for each treatment group at
each measurement time point.

o Calculate the mean body weight £ SD for each group.
o Determine the tumor growth inhibition (TGI) for each treatment group.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
differences between the treatment and control groups.

Safety and Handling

» Follow all institutional guidelines for the safe handling of chemical compounds and for animal
care and use.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/publication/372894300_FDW028_a_novel_FUT8_inhibitor_impels_lysosomal_proteolysis_of_B7-H3_via_chaperone-mediated_autophagy_pathway_and_exhibits_potent_efficacy_against_metastatic_colorectal_cancer
https://www.researchgate.net/publication/372894300_FDW028_a_novel_FUT8_inhibitor_impels_lysosomal_proteolysis_of_B7-H3_via_chaperone-mediated_autophagy_pathway_and_exhibits_potent_efficacy_against_metastatic_colorectal_cancer
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14983525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» FDWO028 is for research use only and not for human or veterinary use.

o Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety glasses, when handling FDW028 and during animal procedures.

By following these application notes and protocols, researchers can effectively evaluate the in
vivo efficacy of FDW028 in xenograft mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/product/b14983525?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/372894300_FDW028_a_novel_FUT8_inhibitor_impels_lysosomal_proteolysis_of_B7-H3_via_chaperone-mediated_autophagy_pathway_and_exhibits_potent_efficacy_against_metastatic_colorectal_cancer
https://www.wjgnet.com/1948-5204/full/v16/i12/4778.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11609374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11609374/
https://www.benchchem.com/product/b14983525#fdw028-administration-in-xenograft-mouse-models
https://www.benchchem.com/product/b14983525#fdw028-administration-in-xenograft-mouse-models
https://www.benchchem.com/product/b14983525#fdw028-administration-in-xenograft-mouse-models
https://www.benchchem.com/product/b14983525#fdw028-administration-in-xenograft-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14983525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14983525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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